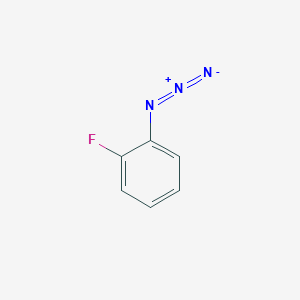

1-Azido-2-fluorobenzene

Overview

Description

1-Azido-2-fluorobenzene is an aromatic azide compound with the molecular formula C6H4FN3. It is commonly used in organic synthesis, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions . This compound is known for its high reactivity and is often utilized in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-fluorobenzene can be synthesized through the reaction of 2-fluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the diazotization of 2-fluoroaniline followed by azidation. The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

1-Azido-2-fluorobenzene undergoes various types of chemical reactions, including:

1. Substitution Reactions:

Reagents and Conditions: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Major Products: The reaction with alkynes forms 1,2,3-triazoles.

2. Reduction Reactions:

Reagents and Conditions: Hydrogenation using palladium on carbon can reduce the azide group to an amine.

Major Products: The reduction yields 2-fluoroaniline.

3. Oxidation Reactions:

Reagents and Conditions: Strong oxidizing agents like potassium permanganate can oxidize the aromatic ring.

Major Products: The oxidation can lead to the formation of various carboxylic acids.

Scientific Research Applications

1-Azido-2-fluorobenzene has several applications in scientific research:

1. Chemistry:

- Used as a precursor in the synthesis of complex organic molecules.

- Employed in click chemistry for the formation of 1,2,3-triazoles .

2. Biology:

- Utilized in bioconjugation techniques to label biomolecules.

- Applied in the study of protein interactions and cellular processes .

3. Medicine:

- Investigated for its potential in drug discovery and development.

- Used in the synthesis of pharmaceutical intermediates .

4. Industry:

- Employed in the production of specialty chemicals and materials.

- Used in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 1-azido-2-fluorobenzene primarily involves its reactivity as an azide. The azide group can participate in cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable in various synthetic applications .

Comparison with Similar Compounds

1-Azido-2-fluorobenzene can be compared with other aromatic azides such as 1-azido-4-fluorobenzene and 1-azido-2-chlorobenzene:

1. 1-Azido-4-fluorobenzene:

- Similar in structure but with the azide group at the para position.

- Exhibits similar reactivity in cycloaddition reactions .

2. 1-Azido-2-chlorobenzene:

- Contains a chlorine atom instead of a fluorine atom.

- Shows different reactivity due to the electron-withdrawing effect of chlorine .

Uniqueness of this compound:

- The presence of the fluorine atom enhances the compound’s reactivity and stability.

- Its unique electronic properties make it suitable for specific synthetic applications .

Biological Activity

1-Azido-2-fluorobenzene is an aromatic azide that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications in drug discovery and bioconjugation techniques. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by the presence of an azide group (-N₃) attached to a benzene ring with a fluorine atom in the ortho position. Its molecular formula is C₆H₄FN₃, and it has a CAS number of 3296-04-6. The fluorine atom enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

Target of Action

this compound primarily interacts with biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is a cornerstone of click chemistry, allowing for the formation of stable triazole rings that can be used to label biomolecules or facilitate drug delivery systems .

Mode of Action

The azide group in this compound is highly reactive and can form covalent bonds with various biomolecules, leading to significant changes in their function. This reactivity is exploited in bioconjugation techniques to study protein interactions and cellular processes.

Biochemical Pathways

The compound has been shown to influence several cellular processes, including:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

The specific effects depend on the context of use, such as the presence of other chemical species and environmental factors like temperature and pH .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Properties : It has been investigated as a potential non-nucleoside inhibitor of the Human Immunodeficiency Virus (HIV). The presence of the azide group allows for the formation of stable derivatives that may inhibit viral replication.

- Applications in Drug Discovery : The compound's ability to form stable triazole derivatives makes it a candidate for developing novel pharmaceuticals. Its unique structure could lead to improved efficacy in drug formulations .

Case Studies

Several studies have explored the applications and effects of this compound:

- Bioconjugation Techniques : In one study, researchers utilized this compound in bioconjugation reactions to label proteins, demonstrating its utility in studying protein interactions within cells. The results indicated successful labeling with minimal side reactions.

- Antiviral Research : Another investigation focused on its potential as an antiviral agent against HIV. The study showed that derivatives of this compound exhibited inhibitory effects on viral replication in vitro, suggesting its promise as a therapeutic agent.

- Toxicological Assessments : Toxicological studies have revealed that while this compound can be acutely toxic and irritating, its biological applications must consider these safety profiles when developing therapeutic strategies .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the key considerations for synthesizing 1-Azido-2-fluorobenzene to ensure high yield and purity?

Methodological Answer:

The synthesis typically involves diazotization of 2-fluoroaniline followed by azide group introduction via sodium azide. Critical steps include:

- Temperature control (0–5°C) during diazotization to prevent side reactions.

- Stoichiometric precision of sodium nitrite and sodium azide to avoid excess intermediates.

- Solvent selection : Use anhydrous acetonitrile or tetrahydrofuran to minimize hydrolysis of intermediates .

- Safety : Due to the explosive nature of azides, conduct reactions in a fume hood with blast shields and avoid metal catalysts .

Q. Basic: How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹⁹F NMR : Expect a single peak near -110 ppm (vs. CFCl₃) due to the fluorine substituent. Splitting patterns may indicate proximity to the azide group.

- IR Spectroscopy : Confirm the azide stretch at ~2100 cm⁻¹ and C-F vibrations at 1220–1150 cm⁻¹.

- GC-MS : Use electron ionization (EI) at 70 eV to fragment the molecule; monitor for [M–N₂]⁺ and [M–N₃]⁺ ions .

- Cross-reference with NIST Chemistry WebBook for spectral validation .

Q. Advanced: How can contradictions in reported reaction mechanisms involving this compound be resolved?

Methodological Answer:

Discrepancies in mechanisms (e.g., radical vs. polar pathways) require:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify bond-breaking steps.

- Trapping experiments : Add radical scavengers (e.g., TEMPO) to detect transient intermediates.

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to compare activation energies for competing pathways .

- In-situ monitoring : Employ Raman spectroscopy to track azide decomposition kinetics .

Q. Advanced: What computational approaches predict the reactivity of this compound in click chemistry applications?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess cycloaddition propensity with alkynes.

- Transition state modeling : Use Gaussian or ORCA to simulate strain-promoted azide-alkyne cycloaddition (SPAAC) barriers.

- Solvent effects : Apply PCM or SMD models to account for acetonitrile/water solvent interactions.

- Validate predictions with experimental rate constants from stopped-flow UV-Vis studies .

Q. Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (typically >80°C).

- Light sensitivity : Store in amber vials at -20°C; monitor azide degradation via HPLC.

- Moisture control : Use molecular sieves in storage solvents to prevent hydrolysis to 2-fluoroaniline .

Q. Advanced: How should researchers design experiments to assess the azide group’s stability in photochemical applications?

Methodological Answer:

- Photolysis studies : Irradiate with UV light (254 nm) and quantify N₂ release via gas chromatography.

- Quantum yield determination : Use actinometry with ferrioxalate to measure photoreaction efficiency.

- Inert atmosphere : Conduct reactions under argon to isolate azide-specific degradation pathways.

- Compare kinetic data with computational predictions of bond dissociation energies .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and face shield.

- Ventilation : Use explosion-proof fume hoods with ≥100 fpm airflow.

- Waste disposal : Quench residual azides with sodium hypochlorite before disposal.

- Emergency procedures : Pre-plan evacuation routes and keep sand buckets nearby to smother fires .

Q. Advanced: How can researchers optimize catalytic systems for azide-alkyne cycloaddition using this compound?

Methodological Answer:

- Ligand screening : Test Cu(I) ligands (e.g., TBTA, BTTAA) for rate enhancement in CuAAC.

- Solvent optimization : Compare DMSO, water, and toluene for biocompatibility or industrial scalability.

- Turnover frequency (TOF) : Measure via ¹H NMR by tracking alkyne consumption.

- Mechanistic probes : Use ESI-MS to detect copper-azide intermediates .

Properties

IUPAC Name |

1-azido-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBOIKMFTLTNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469338 | |

| Record name | 1-azido-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-04-6 | |

| Record name | 1-azido-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.